molecular formula C34H34O6 B026938 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone CAS No. 82598-84-3

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

Cat. No. B026938
CAS RN: 82598-84-3
M. Wt: 538.6 g/mol
InChI Key: BUBVLQDEIIUIQG-JDIHBLRXSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone often involves the modification of D-galactono-1,4-lactone. For instance, 2,3,4,6-Tetra-O-methyl-D-galactonic acid was prepared from D-galactono-1,4-lactone through a sequence involving tritylation, O-permethylation, and deprotection, leading to the synthesis of per-O-methyl-D-galactono-1,6-lactone which was used as a precursor in copolymerization with epsilon-caprolactone (Romero Zaliz & Varela, 2006).

Molecular Structure Analysis

Structural studies on D-galactono-1,4-lactone derivatives, such as 3-deoxy-D-xylo-galactono-1,4-lactone, have confirmed the R configuration at the chiral center, showcasing the compound's utility as a synthetic intermediate under environmentally friendly conditions (Punzo et al., 2006).

Chemical Reactions and Properties

Chemical modifications of D-galactono-1,4-lactone include treatments like bromination, per-O-acetylation, and hydrogenolysis, leading to the synthesis of polydeoxygenated lactones and rare deoxy sugars, indicating the versatility of D-galactono-1,4-lactone derivatives in chemical synthesis (Rivas et al., 2018).

Physical Properties Analysis

Studies on O-benzoyl side-chain conformations in derivatives like 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl compounds have revealed little effect of O-benzoylation on bond lengths and angles, highlighting the structural stability of such derivatives (Turney et al., 2019).

Chemical Properties Analysis

The chemical properties of D-galactono-1,4-lactone derivatives, such as reactivity towards glycosidase inhibitors or polymerization capabilities, underscore their potential in synthesizing biologically relevant and novel materials (Zaliz & Varela, 2005).

Scientific Research Applications

  • Synthesis of Spiro Cyclic Acetals : It is a key ingredient in synthesizing spiro cyclic acetals of α-diols and monosaccharides (Tamaru, Horito, & Yoshimura, 1980).

  • Synthesis of Cyclic Compounds : The compound aids in synthesizing various cyclic compounds, such as 2,5,6-tri-O-benzoyl-D-gulono-1,4-lactone and others (Gallo, Jeroncic, Varela, & Lederkremer, 1993).

  • Synthesizing D-Galactofuranose Derivatives : It is used in synthesizing 5-O- and 3,5-di-O-(beta-D-galactofuranosyl)-D-galactofuranose (Lederkremer, Marino, & Varela, 1990).

  • Synthesis of Piperidine Analogs : It's useful in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactones (Kováříková, Ledvina, & Šaman, 1999).

  • Enzyme Inhibition : It acts as a potent inhibitor of the enzyme hexa-galactono-1,4-lactone synthase (Marino, Varela, & Lederkremer, 1991).

  • Synthesis of Abequose : The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactono-1,5-lactone leads to the synthesis of 3,6-dideoxy-D-xylo-hexose (abequose) (Moradei, Mortier, Varela, & Lederkremer, 1991).

  • Synthesis of Copolyesters : Its derivatives are used in preparing precursors for copolyesters with sugar comonomer incorporation (Romero Zaliz & Varela, 2006).

  • Synthesis of Anticancer Agents : It was used in the total synthesis of an anticancer agent, Mucocin, particularly in synthesizing the left-half segment (Takahashi & Nakata, 1999).

Future Directions

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone finds extensive application within the biomedical sector . It is used as a reactant to synthesize various glucoside containing compounds as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new treatments for diabetes and other diseases.

properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVLQDEIIUIQG-JDIHBLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453681
Record name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

CAS RN

82598-84-3
Record name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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